N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
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Overview
Description
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzoxazole ring substituted with dichlorophenyl and nitrobenzamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with 2,4-dichlorobenzoyl chloride under acidic conditions to form the benzoxazole ring.
Nitration: The benzoxazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Amidation: Finally, the nitrated benzoxazole is reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazole ring and dichlorophenyl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide
- **N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide
Uniqueness
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O4/c21-11-5-7-13(15(22)9-11)20-24-16-10-12(6-8-18(16)29-20)23-19(26)14-3-1-2-4-17(14)25(27)28/h1-10H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJJKVDRNZERKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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